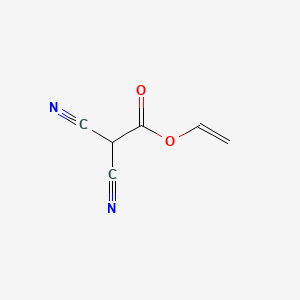

Vinyl dicyanoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

71607-35-7 |

|---|---|

Molecular Formula |

C6H4N2O2 |

Molecular Weight |

136.11 g/mol |

IUPAC Name |

ethenyl 2,2-dicyanoacetate |

InChI |

InChI=1S/C6H4N2O2/c1-2-10-6(9)5(3-7)4-8/h2,5H,1H2 |

InChI Key |

UYRWDPUVLULWRK-UHFFFAOYSA-N |

Canonical SMILES |

C=COC(=O)C(C#N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Vinyl Dicyanoacetate: A Technical Primer on its Plausible Synthesis and Characterization

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the synthesis and characterization of vinyl dicyanoacetate (CAS 71607-35-7), a compound of interest that, despite its documented existence in chemical inventories, remains largely unexplored in published scientific literature. The conspicuous absence of detailed experimental protocols and characterization data necessitates a forward-looking approach. This document, therefore, presents a scientifically grounded, hypothetical framework for the synthesis and analysis of this compound, leveraging established principles of organic chemistry.

While concrete quantitative data from experimental work is not publicly available, this paper aims to provide a robust starting point for researchers venturing into the study of this unique molecule. The methodologies and workflows outlined herein are based on analogous chemical transformations and standard analytical procedures.

Proposed Synthesis of this compound

The synthesis of this compound, the vinyl ester of dicyanoacetic acid, is not described in readily accessible scientific literature. However, a plausible and efficient route can be extrapolated from general methods for vinyl ester synthesis. The most common and industrially relevant method for the synthesis of vinyl esters is the palladium-catalyzed reaction of a carboxylic acid with ethylene and oxygen, or the reaction of a carboxylic acid with acetylene. Given the potential reactivity of the dicyanoacetate moiety, a direct vinylation of dicyanoacetic acid or its corresponding salt is a logical approach.

A proposed synthetic pathway involves the reaction of dicyanoacetic acid with a vinylating agent, such as vinyl acetate, in the presence of a suitable catalyst. This transvinylation reaction is a common method for the preparation of various vinyl esters.

Hypothetical Experimental Protocol:

A detailed, yet theoretical, protocol for the synthesis of this compound via a palladium-catalyzed transvinylation from dicyanoacetic acid and vinyl acetate is presented below.

Materials:

-

Dicyanoacetic acid

-

Vinyl acetate (in excess, also serves as solvent)

-

Palladium(II) acetate

-

Anhydrous sodium acetate

-

Hydroquinone (polymerization inhibitor)

-

Anhydrous toluene

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a thermometer, and an inert gas inlet is charged with dicyanoacetic acid, a molar excess of vinyl acetate, and a catalytic amount of palladium(II) acetate and anhydrous sodium acetate. A small amount of hydroquinone is added to inhibit the polymerization of vinyl acetate. Anhydrous toluene can be used as a co-solvent.

-

Reaction Execution: The reaction mixture is stirred and heated under an inert atmosphere to a temperature appropriate for the transvinylation reaction, typically in the range of 80-110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the consumption of dicyanoacetic acid.

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The catalyst is removed by filtration. The filtrate is then diluted with diethyl ether and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization Workflow

The successful synthesis of this compound would necessitate a comprehensive characterization to confirm its structure and purity. The following analytical techniques would be essential:

Table 1: Proposed Analytical Characterization of this compound

| Analytical Technique | Purpose | Expected Observations (Hypothetical) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||

| 1H NMR | To determine the proton environment of the molecule. | Signals corresponding to the vinyl group protons and the methine proton of the dicyanoacetate group. |

| 13C NMR | To determine the carbon skeleton of the molecule. | Signals for the vinyl carbons, the carbonyl carbon, the methine carbon, and the nitrile carbons. |

| Infrared (IR) Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for the C=O (ester), C≡N (nitrile), and C=C (vinyl) functional groups. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of this compound (C6H4N2O2, MW: 152.11 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the synthesized compound. | A single major peak indicating a high-purity sample. |

| Elemental Analysis | To confirm the elemental composition. | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Oxygen should match the theoretical values. |

Visualizing the Process

To further clarify the proposed research plan, the following diagrams illustrate the logical flow of the synthesis and characterization process.

Caption: Proposed Synthesis Workflow.

Caption: Characterization Workflow.

Concluding Remarks

The study of this compound presents a unique opportunity for novel research in organic synthesis and materials science. While the current body of knowledge is sparse, the fundamental principles of chemistry provide a clear, albeit theoretical, path forward. The synthesis and characterization protocols outlined in this guide are intended to serve as a foundational blueprint for researchers. It is our hope that this document will stimulate further investigation into this intriguing molecule, ultimately leading to the elucidation of its properties and potential applications. The scientific community is encouraged to build upon this framework and share their findings to collectively advance our understanding of this compound.

In-depth Technical Guide on Vinyl Dicyanoacetate Monomer: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl dicyanoacetate is a chemical compound with the molecular formula C6H4N2O2 and a registered CAS number of 71607-35-7. While this monomer is identified in chemical databases, a comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of detailed information regarding its theoretical properties, synthesis, and polymerization. This guide summarizes the limited information available and highlights the current knowledge gaps concerning this specific monomer.

Available Information

A patent for a piezoelectric and triboelectric hybrid-film nanogenerator mentions the use of an "ethylene-based dicyano-vinyl acetate alternating copolymerization," suggesting that this compound may have been explored as a comonomer in the development of specialized polymeric materials[1][2]. This application implies that the monomer can undergo polymerization, likely in a controlled manner to create alternating copolymers with specific electronic or physical properties. However, the patent does not provide details on the synthesis of the this compound monomer itself or the specific conditions of the copolymerization process.

The synthesis of various dicyanovinyl derivatives is documented in the scientific literature, often through Knoevenagel condensation of an appropriate aldehyde with malononitrile[3]. Another general method for the introduction of a dicyanovinyl group into aromatic and other compounds involves the reaction with 1-halo-2,2-dicyanoethylenes[4]. While these methods provide potential synthetic routes that could be adapted for this compound, specific protocols and characterization data for this monomer are not provided.

Knowledge Gaps and Future Research Directions

The lack of detailed information on this compound presents an opportunity for further research. Key areas that remain to be explored include:

-

Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce high-purity this compound monomer. Comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.) is essential to confirm its structure and purity.

-

Theoretical Properties: Quantum chemical calculations could provide valuable insights into the monomer's electronic structure, reactivity, and spectroscopic properties. This data would be invaluable for predicting its behavior in polymerization reactions and its potential interactions in biological systems.

-

Homopolymerization and Copolymerization: A systematic study of the polymerization behavior of this compound, both in homopolymerization and in copolymerization with other monomers, would be crucial to understand the properties of the resulting polymers.

-

Potential Applications: Given the presence of the reactive vinyl group and the electron-withdrawing dicyanoacetate moiety, polymers and copolymers of this compound could possess interesting optical, electronic, or adhesive properties, warranting investigation for various applications.

While "this compound" is a recognized chemical entity, there is a notable absence of in-depth technical information in the public domain. The mention of its use in a copolymer suggests its potential in materials science, but a significant amount of fundamental research is required to elucidate its synthesis, properties, and potential applications. This document serves to highlight the current state of knowledge and to encourage further scientific inquiry into this intriguing monomer.

Workflow for Future Investigation

For researchers interested in exploring this compound, a logical workflow for investigation is proposed below.

Caption: Proposed research workflow for this compound.

References

- 1. WO2014012403A1 - åçµåæ©æ¦çµæ··åèè纳米åçµæº - Google Patents [patents.google.com]

- 2. WO2014012403A1 - Piezoelectric-triboelectric hybrid-film nanogenerator - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US4006178A - Process for the manufacture of dicyanovinyl compounds - Google Patents [patents.google.com]

CAS number and chemical structure of vinyl dicyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

Vinyl dicyanoacetate, systematically named acetic acid, 2,2-dicyano-, ethenyl ester , is a chemical compound with the CAS number 71607-35-7 . Its molecular formula is C₆H₄N₂O₂, and it has a molecular weight of 136.11 g/mol .[1][2] The EINECS number for this compound is 275-676-5.[1]

The chemical structure of this compound consists of a vinyl group (CH₂=CH-) attached to an acetate group, which in turn is substituted with two cyano groups (-CN) on the alpha carbon.

Chemical Structure:

Physicochemical Properties

Table 1: Summary of Known Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 71607-35-7 | [1][2] |

| Systematic Name | Acetic acid, 2,2-dicyano-, ethenyl ester | [2] |

| Other Synonyms | Dicyanoacetic acid ethenyl ester | [1] |

| Molecular Formula | C₆H₄N₂O₂ | [1][2] |

| Molecular Weight | 136.11 g/mol | [1] |

| EINECS Number | 275-676-5 | [1] |

Synthesis and Experimental Protocols

Specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available scientific literature. However, general methods for the synthesis of vinyl esters can be adapted. A plausible synthetic route is the transvinylation of dicyanoacetic acid with vinyl acetate. This method is commonly used for the synthesis of various vinyl esters under mild conditions.

Conceptual Experimental Workflow for Transvinylation:

Caption: Conceptual workflow for the synthesis of this compound via transvinylation.

Applications in Research and Drug Development

Currently, there is no specific information available in the public domain regarding the applications of this compound in research, particularly within the field of drug development. The biological activity and potential signaling pathway interactions of this compound have not been reported in the searched scientific literature. Its highly functionalized structure, featuring a reactive vinyl group and two cyano moieties, suggests potential as a monomer in polymer chemistry or as a building block in organic synthesis for the introduction of the dicyanoacetyl group. However, without experimental data, its utility in a biological context remains speculative.

Safety Information

There is no specific safety and toxicity data available for this compound. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Disclaimer: The information provided in this technical guide is based on currently available data from public sources. The absence of detailed experimental and application data highlights a potential area for future research. Researchers should exercise caution and perform their own risk assessments before handling this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of Vinyl Dicyanoacetate

Introduction

Vinyl dicyanoacetate is an organic molecule of interest due to its unique combination of functional groups: a vinyl ester and two nitrile groups. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the expected spectroscopic characteristics of this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of such novel compounds.

It is important to note that comprehensive, experimentally verified spectroscopic data for this compound is not widely available in published literature or common databases. Therefore, this guide will focus on the predicted spectroscopic data based on the compound's structure and established principles of spectroscopy. To provide a tangible reference, illustrative data from a structurally similar and well-documented compound, vinyl acetate, will be presented.

Predicted Spectroscopic Profile of this compound

The structure of this compound contains several key features that will give rise to characteristic signals in its spectra: a vinyl group (-OCH=CH₂), a carbonyl group (C=O) of the ester, two nitrile groups (-C≡N), and a methine group (-CH).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the three vinyl protons and the single methine proton.

-

Vinyl Protons (H-a, H-b, H-c): The vinyl group will exhibit a complex splitting pattern. The geminal protons (H-b and H-c) will split each other, and both will be split by the vicinal proton (H-a). This typically results in three distinct signals, each appearing as a doublet of doublets (dd).

-

The proton attached to the same carbon as the oxygen (H-a) is expected to be the most deshielded, appearing around 7.0-7.5 ppm.

-

The two terminal vinyl protons (H-b and H-c) will appear further upfield, likely in the range of 4.5-5.5 ppm.

-

-

Methine Proton (H-d): The single proton on the carbon adjacent to the two nitrile groups will be significantly deshielded and is expected to appear as a singlet in the region of 4.0-5.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should display five distinct signals corresponding to the unique carbon environments in the molecule.

-

Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the 160-170 ppm range.

-

Vinylic Carbons (=CH-O and =CH₂): The carbon attached to the oxygen (=CH-O) will be more deshielded (approx. 140-150 ppm) than the terminal vinyl carbon (=CH₂) (approx. 95-110 ppm).

-

Nitrile Carbons (-C≡N): These carbons typically appear in the 110-120 ppm range.

-

Methine Carbon (-CH(CN)₂): This carbon is expected to resonate in the 40-50 ppm region.

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by strong absorptions corresponding to its key functional groups.

-

C≡N Stretch: A sharp, strong absorption band is expected in the 2240-2260 cm⁻¹ region, characteristic of the nitrile groups.

-

C=O Stretch: A strong, sharp peak corresponding to the ester carbonyl group should appear around 1750-1770 cm⁻¹.

-

C=C Stretch: A medium intensity peak for the vinyl C=C double bond is expected around 1640-1650 cm⁻¹.

-

C-O Stretch: The ester C-O stretches will likely produce strong bands in the 1000-1300 cm⁻¹ region.

Predicted Mass Spectrum (MS)

In electron ionization mass spectrometry (EI-MS), the spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of this compound (C₆H₄N₂O₂), which is 136.11 g/mol .

-

Major Fragments: Fragmentation is likely to occur at the ester linkage. Key fragments would include the loss of the vinyl group (-CH=CH₂) resulting in a peak at m/z 109, and the formation of the vinyl cation at m/z 27. Cleavage could also result in a fragment corresponding to the dicyanoacetyl group.

Illustrative Spectroscopic Data: Vinyl Acetate

To provide a practical example, the spectroscopic data for the simpler analog, vinyl acetate (C₄H₆O₂), is presented below. This molecule shares the vinyl ester moiety, which is a core component of this compound.

Data Presentation

| Table 1: ¹H NMR Data for Vinyl Acetate (in CDCl₃) | |||

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.27 | Doublet of Doublets (dd) | J = 13.9, 6.3 | =CH-O |

| ~4.88 | Doublet of Doublets (dd) | J = 13.9, 1.4 | =CH₂ (trans) |

| ~4.58 | Doublet of Doublets (dd) | J = 6.3, 1.4 | =CH₂ (cis) |

| ~2.11 | Singlet (s) | - | -CH₃ |

| Table 2: ¹³C NMR Data for Vinyl Acetate (in CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 167.8 | C=O |

| 141.2 | =CH-O |

| 97.8 | =CH₂ |

| 20.7 | -CH₃ |

| Table 3: Key IR Absorptions for Vinyl Acetate | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050 | =C-H Stretch |

| ~1760 | C=O Stretch (Ester) |

| ~1645 | C=C Stretch (Alkene) |

| ~1220, 1020 | C-O Stretch (Ester) |

| Table 4: Mass Spectrometry Data for Vinyl Acetate | |

| m/z | Fragment Assignment |

| 86 | [M]⁺ (Molecular Ion) |

| 43 | [CH₃CO]⁺ (Base Peak) |

| 27 | [C₂H₃]⁺ (Vinyl Cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Place the NMR tube into the spectrometer's magnet. The instrument subjects the sample to a strong, constant magnetic field and pulses of radiofrequency energy.[2]

-

Processing: The detected signal (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

-

Analysis: Analyze the chemical shifts, integration (peak areas), and splitting patterns to determine the structure.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.[4] Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a drop of the sample directly on the crystal.

-

Background Scan: Run a background spectrum of the clean salt plates or empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water.[5]

-

Sample Scan: Place the prepared sample in the instrument's beam path and acquire the spectrum. The instrument passes infrared radiation through the sample and a detector measures the transmitted energy at each wavelength.[6]

-

Analysis: Identify the characteristic absorption bands (peaks) and correlate them to specific functional groups within the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the vaporized sample into the ion source.[7] This can be done via direct injection or by coupling the mass spectrometer to a gas chromatograph (GC-MS) for sample separation prior to analysis.

-

Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M⁺).[7][8]

-

Fragmentation: The high energy of EI causes the molecular ions to break apart into smaller, characteristic fragment ions.[9]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their mass-to-charge (m/z) ratio.[7]

-

Detection: A detector records the abundance of ions at each m/z ratio, generating the mass spectrum. The resulting plot shows the relative abundance of each ion.[8]

Mandatory Visualization

Caption: Logical relationship of spectroscopic methods for structure elucidation.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. webassign.net [webassign.net]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

The Potential Reactivity and Reaction Mechanisms of Vinyl Dicyanoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on vinyl dicyanoacetate is limited in publicly available literature. Therefore, this guide extrapolates its potential reactivity and reaction mechanisms based on the well-established chemistry of analogous, structurally similar compounds featuring a vinyl group attached to potent electron-withdrawing substituents. The provided experimental protocols are generalized and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Introduction

This compound is a fascinating, yet underexplored, monomer possessing a unique chemical architecture. The presence of a vinyl group directly attached to a dicyanoacetate moiety—a powerful electron-withdrawing group—renders the double bond exceptionally electron-deficient. This electronic characteristic is the cornerstone of its predicted high reactivity and versatile chemical behavior. This technical guide aims to provide a comprehensive overview of the potential reactivity of this compound, focusing on its utility in key organic transformations such as cycloaddition reactions, Michael additions, and polymerization. The insights provided herein are intended to serve as a foundational resource for researchers in organic synthesis, materials science, and drug development, enabling them to harness the synthetic potential of this promising, highly functionalized building block.

Synthesis of this compound

Hypothetical Synthetic Protocol:

A mixture of ethyl dicyanoacetate (1 equivalent), vinyl acetate (2-5 equivalents), and a palladium(II) catalyst (e.g., 1-5 mol%) is heated in an appropriate solvent (e.g., toluene, THF) under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent and excess vinyl acetate are removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Potential Reactivity and Reaction Mechanisms

The pronounced electron-deficient nature of the vinyl group in this compound dictates its reactivity, making it a prime candidate for reactions involving nucleophilic attack or participation as an electron-poor component in pericyclic reactions.

Cycloaddition Reactions

This compound is anticipated to be a highly reactive dienophile in Diels-Alder reactions due to its electron-deficient double bond.[1] It should readily react with a wide range of electron-rich dienes to form substituted cyclohexene derivatives, which are valuable intermediates in the synthesis of complex molecules.

Table 1: Predicted Diels-Alder Reactivity of this compound with Various Dienes (based on analogous reactions)

| Diene | Predicted Product Structure | Typical Conditions | Anticipated Yield |

| 1,3-Butadiene | 4-(Dicyanoacetoxy)cyclohex-1-ene | Toluene, 80-110 °C, 12-24 h | Good to Excellent |

| Cyclopentadiene | 5-(Dicyanoacetoxy)bicyclo[2.2.1]hept-2-ene | Dichloromethane, 0 °C to rt, 1-4 h | Excellent |

| Anthracene | 9-(Dicyanoacetoxy)-9,10-dihydro-9,10-ethanoanthracene | Xylene, 140 °C, 24-48 h | Moderate to Good |

Experimental Protocol for a General Diels-Alder Reaction:

To a solution of the diene (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane), this compound (1.0-1.2 eq) is added. The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.

References

A Technical Guide to Dichloroacetate (DCA): From Discovery to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetate (DCA), a small molecule analogue of acetic acid, has garnered significant scientific interest for its unique ability to modulate cellular metabolism. Initially investigated for the treatment of lactic acidosis, its potential as a targeted cancer therapeutic has become a primary focus of research. This is due to its capacity to reverse the Warburg effect, a metabolic hallmark of many cancer cells. This technical guide provides a comprehensive overview of the discovery, historical context, mechanism of action, and therapeutic potential of dichloroacetate. It includes a summary of key quantitative data, descriptions of relevant experimental protocols, and visualizations of the core signaling pathways, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and Historical Context

Dichloroacetate first emerged as a therapeutic agent in the 1970s for the treatment of lactic acidosis, a condition characterized by the buildup of lactate.[1] It was used in both acute and congenital cases to facilitate the metabolic processing of lactate.[1][2] For decades, its use was primarily confined to this metabolic disorder.

A paradigm shift in the perception of DCA occurred in 2007, when researchers led by Dr. Evangelos Michelakis at the University of Alberta published groundbreaking findings.[3][4] Their research demonstrated that DCA could reverse the Warburg effect in cancer cells, leading to apoptosis (programmed cell death) and a reduction in tumor size in animal models.[3][4] This discovery was pivotal, as it suggested that targeting cancer cell metabolism could be a viable therapeutic strategy and that the mitochondrial dysfunction in cancer cells might be reversible.[3][4] This seminal work sparked a wave of research into DCA's anti-cancer properties, which continues to this day.[3]

Mechanism of Action

The primary molecular target of dichloroacetate is pyruvate dehydrogenase kinase (PDK) .[5][6][7] In normal cells, the pyruvate dehydrogenase (PDH) complex plays a crucial role in cellular respiration by converting pyruvate into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for efficient energy production through oxidative phosphorylation. PDK is a negative regulator of PDH; it phosphorylates and inactivates the PDH complex.

Many cancer cells exhibit the Warburg effect , a metabolic shift towards aerobic glycolysis, where glucose is fermented to lactate even in the presence of oxygen. This metabolic phenotype is associated with the upregulation of PDK, which suppresses mitochondrial activity.[7]

DCA acts as an inhibitor of all four isoforms of PDK.[8] By inhibiting PDK, DCA prevents the phosphorylation and inactivation of the PDH complex.[5][9] This leads to the reactivation of PDH, promoting the flux of pyruvate into the mitochondria for oxidative phosphorylation.[5][9] This metabolic reprogramming from glycolysis back to glucose oxidation has several downstream consequences for cancer cells:

-

Increased Reactive Oxygen Species (ROS) Production: The restoration of mitochondrial respiration leads to an increase in the production of ROS.[5] Elevated ROS levels can induce oxidative stress, leading to cellular damage and apoptosis.[5]

-

Induction of Apoptosis: The shift in metabolism and increased ROS production can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the activation of caspases.[10]

-

Inhibition of Tumor Growth: By promoting apoptosis and reversing the metabolic advantages of cancer cells, DCA can inhibit tumor growth.[6][7]

Signaling Pathway of Dichloroacetate Action

Caption: Mechanism of action of Dichloroacetate (DCA).

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and clinical use of dichloroacetate.

Table 1: In Vitro Activity of Dichloroacetate

| Parameter | Target | Value | Cell Lines | Reference |

| IC₅₀ | PDK2 | 183 µM | - | [6] |

| IC₅₀ | PDK4 | 80 µM | - | [6] |

Table 2: Clinical and Preclinical Dosing

| Application | Dosing Range | Administration | Notes | Reference |

| Cancer Therapy (Clinical) | 6.25 - 12.5 mg/kg, twice daily | Oral | Maximum tolerated dose often cited as 6.25 mg/kg BID. | [11] |

| Cancer Therapy (Clinical) | 10 - 50 mg/kg/day | Oral | General therapeutic range under investigation. | [12] |

| Lactic Acidosis (Clinical) | Varied | Oral/Intravenous | Used since the 1970s. | [1] |

Table 3: Common Adverse Effects in Clinical Trials

| Adverse Effect | Grade | Frequency | Notes | Reference |

| Peripheral Neuropathy | 1-3 | Common, dose-dependent | Reversible upon discontinuation. | [6][11] |

| Fatigue | 3 | 17.4% (at 6.25 mg/kg BID) | Dose-limiting toxicity. | [11] |

| Fever | - | 43% (vs 8% in placebo) | Related to study drug. | [11] |

| Decreased Platelet Count | - | 67% (vs 33% in placebo) | - | [11] |

Key Experimental Protocols

The evaluation of dichloroacetate's biological effects involves a range of standard and specialized laboratory techniques. Below are descriptions of common experimental workflows.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of DCA on cancer cells.

-

Methodology: Cancer cell lines are seeded in multi-well plates and treated with a range of DCA concentrations for various time points (e.g., 24, 48, 72 hours). Cell viability is then assessed using colorimetric assays such as MTT or WST-1, or by using automated cell counters to determine cell numbers.

-

Data Analysis: The results are typically plotted as cell viability (%) versus DCA concentration to determine the IC₅₀ value.

Apoptosis Assays

These experiments are crucial for confirming that DCA induces programmed cell death.

-

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry.

-

Caspase Activity Assays: Cell lysates are incubated with a substrate for caspases (e.g., caspase-3, -8, -9). Cleavage of the substrate releases a fluorescent or colorimetric signal, which is quantified.

-

Western Blotting: Protein lysates from treated cells are analyzed for the expression levels of key apoptotic proteins, such as cleaved PARP, cleaved caspases, and members of the Bcl-2 family.

-

-

Data Analysis: Flow cytometry data is presented as quadrant plots showing the percentage of live, early apoptotic, late apoptotic, and necrotic cells. Caspase activity is reported as fold-change relative to untreated controls.

Measurement of Reactive Oxygen Species (ROS)

These assays are used to verify that DCA's metabolic effects lead to increased oxidative stress.

-

Methodology: Cells treated with DCA are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is then measured by flow cytometry or a fluorescence plate reader.

-

Data Analysis: ROS levels are reported as the mean fluorescence intensity or as a fold-change compared to untreated cells.

Experimental Workflow for Evaluating DCA's Anti-Cancer Effects

Caption: A typical experimental workflow for in vitro evaluation of DCA.

Therapeutic Applications and Future Directions

Oncology

The primary therapeutic interest in DCA lies in its potential as an anti-cancer agent. Clinical trials have investigated its use in various solid tumors, including glioblastoma and non-small cell lung cancer.[13][14] While some studies have shown evidence of disease stabilization and metabolic reprogramming in tumors, large-scale clinical trials are still needed to definitively establish its efficacy.[11] A notable advantage of DCA is its potential to be used in combination with conventional chemotherapies and radiation, possibly acting as a sensitizer.[11][13]

Metabolic Disorders

DCA's original application in treating congenital and acquired lactic acidosis remains relevant.[1][2] By stimulating the PDH complex, it helps to clear excess lactate from the blood.[2] Its role in other metabolic disorders, such as type 2 diabetes, is also being explored due to its effects on glucose metabolism.[15]

Challenges and Future Outlook

Despite its promise, the development of DCA as a mainstream therapeutic faces challenges. As a non-patentable, generic drug, there has been limited commercial interest in funding large, expensive clinical trials.[13] Additionally, dose-limiting toxicities, particularly reversible peripheral neuropathy, need to be carefully managed.[6]

Future research will likely focus on:

-

Conducting well-designed, randomized controlled trials to validate its efficacy in specific cancer types.

-

Investigating synergistic combinations with other targeted therapies and immunotherapies.

-

Developing strategies to mitigate its side effects, potentially through intermittent dosing schedules or combination with neuroprotective agents.

-

Identifying predictive biomarkers to select patients most likely to respond to DCA treatment.

References

- 1. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactic acidosis - Wikipedia [en.wikipedia.org]

- 3. esmed.org [esmed.org]

- 4. esmed.org [esmed.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of pyruvate dehydrogenase by dichloroacetate has the potential to induce epigenetic remodeling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ccnm.edu [ccnm.edu]

- 12. Dichloroacetate Decreases Cell Health and Activates Oxidative Stress Defense Pathways in Rat Alveolar Type II Pneumocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Decomposition Pathways of Vinyl Dicyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Vinyl dicyanoacetate is a specialized chemical entity with limited publicly available data. This guide is a predictive analysis based on the known chemical properties of its constituent functional groups: the vinyl ester and the dicyanoacetate moiety. All data and pathways presented herein are extrapolated from analogous compounds and should be considered theoretical until validated by experimental evidence.

Introduction

This compound, with a predicted structure featuring a vinyl group attached to an ester oxygen and a dicyano-substituted alpha-carbon, presents a unique combination of reactive functional groups. This guide aims to provide a comprehensive overview of its anticipated stability characteristics and potential decomposition pathways under various conditions. Understanding these properties is crucial for its handling, storage, and potential application in research and development, particularly in the synthesis of complex organic molecules and drug discovery.

The vinyl ester group is known for its susceptibility to polymerization and hydrolysis, while the geminal dinitrile (dicyanoacetate) moiety is prone to hydrolysis and nucleophilic attack. The interplay of these functionalities is expected to dictate the overall stability profile of the molecule.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₅H₃N₂O₂ | Predicted |

| Molecular Weight | 123.09 g/mol | Predicted |

| Appearance | Colorless to pale yellow liquid | Analogy with similar small organic esters. |

| Boiling Point | Estimated 180-220 °C | Predicted to be higher than vinyl acetate (72.7 °C) due to increased molecular weight and polarity from the dicyano group. |

| Solubility | Soluble in organic solvents (e.g., acetone, THF, ethyl acetate); sparingly soluble in water. | General solubility of esters and nitriles. |

| Stability | Likely to be unstable, sensitive to heat, light, and moisture. May polymerize. | Combination of reactive vinyl and dicyanoacetate groups. |

Predicted Stability Profile

The stability of this compound is predicted to be influenced by several factors, including temperature, pH, and exposure to light.

Thermal Stability

Vinyl esters can undergo thermal decomposition. For instance, copolymers of ethylene and vinyl acetate show acetic acid release at approximately 620 K.[1] The presence of the electron-withdrawing dicyano groups in this compound may influence the thermal stability, potentially lowering the decomposition temperature compared to simpler vinyl esters. Malononitrile, a related dinitrile, can polymerize violently at temperatures above 130°C.[2]

Predicted Thermal Decomposition Products:

-

Acetaldehyde

-

Dicyanoacetic acid

-

Hydrogen cyanide

-

Carbon dioxide

-

Polymeric materials

Hydrolytic Stability

Esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The hydrolysis of vinyl acetate can proceed through different mechanisms depending on the acidity of the solution.[3][4] The dicyanoacetate group is also prone to hydrolysis. Malononitrile undergoes neutral hydrolysis with a half-life of about 20 days at 25°C.[2] The hydrolysis of one or both cyano groups would lead to the formation of amides and carboxylic acids.

Predicted Hydrolytic Decomposition Pathways:

-

Acid-catalyzed hydrolysis: Reversible reaction yielding dicyanoacetic acid and vinyl alcohol, which rapidly tautomerizes to acetaldehyde.

-

Base-catalyzed hydrolysis (saponification): Irreversible reaction yielding a salt of dicyanoacetic acid and vinyl alcohol (tautomerizing to acetaldehyde).

-

Hydrolysis of nitrile groups: Stepwise hydrolysis to form an amide and then a carboxylic acid, with the potential for decarboxylation.

Photochemical Stability

Polymers containing vinyl groups, such as poly(vinyl chloride), are known to undergo photodegradation upon exposure to UV light.[5][6][7] This process often involves the formation of reactive radical species, leading to cross-linking or chain scission. The cyano groups may also participate in photochemical reactions.

Predicted Photochemical Decomposition Pathways:

-

Polymerization: UV light can initiate radical polymerization of the vinyl group.

-

Photo-oxidation: In the presence of oxygen, photo-oxidation can lead to the formation of carbonyl and other oxygenated species.

-

Cleavage: Photons may provide sufficient energy to cleave the ester bond or C-C bonds within the molecule.

Predicted Decomposition Pathways

The following diagrams illustrate the predicted decomposition pathways of this compound.

Caption: Predicted hydrolytic decomposition pathways of this compound.

Caption: Predicted thermal decomposition pathways of this compound.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of a reactive compound like this compound. These should be adapted and performed with appropriate safety precautions in a laboratory setting.

Synthesis of Vinyl Esters (General Procedure)

A common method for the synthesis of vinyl esters is the transvinylation reaction using vinyl acetate.

Materials:

-

Dicyanoacetic acid

-

2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

-

N-methylmorpholine (NMM)

-

Potassium tert-butoxide (t-BuOK)

-

Vinyl acetate

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware, dried

-

Inert atmosphere (e.g., Nitrogen)

Procedure: [8]

-

Dissolve dicyanoacetic acid and CDMT in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0-5 °C.

-

Add N-methylmorpholine dropwise while stirring.

-

In a separate flask, prepare a suspension of potassium tert-butoxide in anhydrous THF and cool to -30 to -40 °C.

-

To the cold t-BuOK suspension, add a solution of vinyl acetate in THF dropwise over 10-20 minutes.

-

After stirring for 30 minutes, slowly add the contents of the first flask to the second flask over 30 minutes, maintaining the low temperature.

-

Continue the reaction for an additional 2 hours at -30 to -40 °C.

-

Quench the reaction with a 5% aqueous solution of ammonium chloride, ensuring the temperature does not rise above -10 °C.

-

Extract the product with a suitable organic solvent (e.g., methyl tert-butyl ether).

-

Wash the organic layer sequentially with cooled 0.5 M NaHCO₃ solution, water, 1 M NaHSO₄ solution, water, and saturated potassium chloride solution.

-

Dry the organic extract, filter, and remove the solvent under vacuum.

-

Purify the crude product by column chromatography.

Caption: General workflow for the synthesis of this compound.

Stability Testing Protocol (General)

This protocol is based on ICH guidelines for pharmaceutical stability testing and can be adapted for a research chemical.[9][10]

Objective: To assess the stability of this compound under defined storage conditions over time.

Materials and Equipment:

-

Purified this compound

-

Appropriate storage containers (e.g., amber glass vials with inert caps)

-

Stability chambers with controlled temperature and humidity

-

Analytical instrumentation for purity and degradation product analysis (e.g., HPLC, GC-MS, FT-IR)

Procedure:

-

Sample Preparation: Aliquot the purified this compound into multiple storage containers.

-

Storage Conditions: Place the samples in stability chambers under various conditions. Suggested conditions include:

-

Long-term: 25 °C / 60% RH

-

Accelerated: 40 °C / 75% RH

-

Refrigerated: 5 °C

-

Photostability: As per ICH Q1B guidelines (exposure to a light source).

-

-

Testing Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analytical Testing: At each time point, analyze the samples for:

-

Appearance: Color, clarity, presence of particulates.

-

Purity Assay: Determine the percentage of remaining this compound (e.g., by HPLC or GC).

-

Degradation Products: Identify and quantify any new peaks observed in the chromatograms.

-

-

Data Analysis: Plot the purity versus time for each storage condition to determine the degradation rate and estimate the shelf-life.

Caption: General workflow for stability testing of this compound.

Conclusion

While experimental data for this compound is scarce, a predictive analysis based on the known reactivity of vinyl esters and dicyanoacetate derivatives suggests that this compound is likely to be reactive and possess limited stability. It is anticipated to be sensitive to heat, light, and hydrolysis. The primary decomposition pathways are predicted to involve hydrolysis of the ester linkage, reactions of the nitrile groups, and polymerization of the vinyl group. The provided experimental protocols offer a starting point for the synthesis and stability assessment of this and other novel reactive molecules. For any application, rigorous experimental validation of these predicted properties is essential.

References

- 1. akjournals.com [akjournals.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. MECHANISMS FOR THE ACID-CATALYZED HYDROLYSIS OF VINYL ACETATE AND ISOPROPENYL ACETATE. (Journal Article) | OSTI.GOV [osti.gov]

- 5. Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

Navigating the Risks: A Technical Guide to the Safe Handling of α-Acetoxyacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is based on available data for α-Acetoxyacrylonitrile (CAS 3061-65-2), also known as 1-cyanovinyl acetate. The user-provided term "vinyl dicyanoacetate" did not yield specific safety data; it is presumed that α-acetoxyacrylonitrile is the compound of interest. This guide is intended for informational purposes and should be supplemented with a formal risk assessment by qualified personnel before any handling.

Executive Summary

α-Acetoxyacrylonitrile is a highly toxic and hazardous chemical requiring stringent safety protocols. This guide provides a comprehensive overview of its known hazards, handling procedures, and emergency responses to ensure the safety of laboratory personnel. The compound is classified as acutely toxic via dermal, oral, and inhalation routes, and poses a risk of serious eye damage and skin irritation[1][2]. Adherence to the protocols outlined herein is critical to mitigate the significant risks associated with its use.

Hazard Identification and Classification

α-Acetoxyacrylonitrile is classified as a highly hazardous substance. The primary dangers are its acute toxicity, which can be fatal upon skin contact, and its potential to cause severe eye damage[1][2][3].

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification for α-acetoxyacrylonitrile[1][4]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

Signal Word: Danger[1]

GHS Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of α-acetoxyacrylonitrile is essential for safe storage and handling.

| Property | Value |

| CAS Number | 3061-65-2[1][5] |

| Molecular Formula | C₅H₅NO₂[1][4] |

| Molecular Weight | 111.10 g/mol [1] |

| Appearance | Colorless to light yellow liquid[4] |

| Boiling Point | 80-82 °C at 30 mmHg[4] |

| Density | 1.04 g/mL at 25 °C |

| Flash Point | 64 °C (147.2 °F) - closed cup |

| Vapor Pressure | 30 mmHg at 80 °C[4] |

| Storage Temperature | 2-8°C[4] |

Experimental Protocols

Protocol for Assessing Dermal Toxicity (Rabbit Model)

The available toxicity data, such as "skn-rbt 10 mg/24H open MLD"[4], suggests that a protocol similar to the OECD Guideline 402 for Acute Dermal Toxicity is used. The following is a generalized methodology.

Objective: To determine the acute toxic response from a single dermal application of α-acetoxyacrylonitrile.

Materials:

-

α-Acetoxyacrylonitrile

-

Young adult albino rabbits (one sex)

-

Occlusive dressings

-

Protective collars

-

Appropriate solvents (if required for dilution)

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

-

Dose Application: The test substance is applied uniformly over an area of approximately 10% of the total body surface area. A dose of 10 mg is applied.

-

Exposure: The treated area is covered with a porous gauze dressing and non-irritating tape to hold it in place and prevent ingestion.

-

Observation Period: The animals are observed for 24 hours. They are monitored for signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Termination: After the 24-hour exposure period, residual test substance is removed. Animals are observed for a total of 14 days.

-

Data Analysis: Mortality, signs of toxicity, and body weight changes are recorded. A full necropsy is performed on all animals.

Safe Handling and Storage

Personal Protective Equipment (PPE)

Due to the high dermal toxicity, a comprehensive PPE strategy is mandatory.

Caption: Required PPE for handling α-acetoxyacrylonitrile.

Engineering Controls

-

Fume Hood: All work with α-acetoxyacrylonitrile must be conducted in a certified chemical fume hood to minimize inhalation exposure[4].

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area[4].

-

The recommended storage temperature is between 2-8°C[4].

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Emergency Procedures

Spill Response

A spill of α-acetoxyacrylonitrile is a high-hazard event requiring immediate and coordinated action.

Caption: Logical workflow for responding to a spill.

First Aid Measures

Immediate action is crucial in the event of exposure[2].

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention as this exposure route can be fatal[2][3].

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[2].

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[3].

Disposal Considerations

All waste containing α-acetoxyacrylonitrile must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

α-Acetoxyacrylonitrile is a valuable reagent in research and development but poses significant health and safety risks. A thorough understanding of its hazards, coupled with strict adherence to handling protocols, engineering controls, and emergency preparedness, is paramount to ensuring a safe working environment. All personnel must be trained on the contents of this guide and the associated standard operating procedures before working with this compound.

References

Methodological & Application

Application Note: A Proposed Protocol for the Synthesis of Vinyl Dicyanoacetate

Abstract

This document outlines a proposed, step-by-step experimental protocol for the synthesis of vinyl dicyanoacetate, a potentially valuable monomer for polymerization and a versatile reagent in organic synthesis. As no direct synthesis protocol is readily available in the surveyed literature, this method is based on the well-established palladium-catalyzed transvinylation of carboxylic acids using vinyl acetate.[1][2] The proposed starting material is dicyanoacetic acid, which is known to be a highly acidic and reactive compound.[3][4] This protocol is intended for use by researchers and professionals in chemistry and drug development and should be performed with appropriate safety precautions in a laboratory setting.

Introduction

Vinyl esters are important intermediates in organic synthesis and polymer chemistry. While methods for the synthesis of various vinyl esters are known, a specific protocol for this compound is not well-documented. Dicyanoacetic acid and its derivatives are characterized by a highly activated methylene group due to the presence of two electron-withdrawing nitrile groups, making them interesting building blocks.[3] This protocol details a proposed synthesis of this compound via a palladium-catalyzed transvinylation reaction. This approach is adapted from general methods for the vinylation of carboxylic acids.[1][2]

Proposed Reaction Scheme

The proposed synthesis involves the reaction of a dicyanoacetate precursor with vinyl acetate in the presence of a palladium catalyst. The general transformation is depicted below:

NC-CH(COOH)-CN + CH₂=CHOAc --[Pd catalyst]--> NC-CH(COOCH=CH₂)-CN + CH₃COOH

Experimental Protocol

This section provides a detailed, step-by-step procedure for the proposed synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Proposed Quantity | Notes |

| Dicyanoacetic Acid | C₄H₂N₂O₂ | 114.07 | 1.14 g (10 mmol) | Starting material.[4] |

| Vinyl Acetate | C₄H₆O₂ | 86.09 | 25.8 g (300 mmol) | Reagent and solvent. |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.5 | 22.5 mg (0.1 mmol) | Catalyst. |

| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | 18.0 mg (0.1 mmol) | Ligand. |

| Hydroquinone | C₆H₆O₂ | 110.11 | 11 mg (0.1 mmol) | Polymerization inhibitor. |

| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | 50 mL | Solvent. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | For workup. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying. |

3.2. Equipment

-

Three-neck round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

3.3. Synthesis Procedure

-

Catalyst Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add palladium(II) acetate (22.5 mg, 0.1 mmol) and 1,10-phenanthroline (18.0 mg, 0.1 mmol).

-

Reaction Setup: Flush the flask with an inert gas (N₂ or Ar). Add anhydrous dichloromethane (50 mL) to the flask and stir the mixture for 15 minutes at room temperature to allow for complex formation.

-

Addition of Reagents: To the catalyst mixture, add dicyanoacetic acid (1.14 g, 10 mmol), vinyl acetate (25.8 g, 300 mmol), and hydroquinone (11 mg, 0.1 mmol).

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 40-45°C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is expected to proceed over several hours.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted dicyanoacetic acid and acetic acid byproduct. Wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.

3.4. Characterization

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Palladium compounds can be toxic and should be handled with care.

-

Dicyanoacetic acid is a corrosive and toxic substance.[5]

-

Vinyl acetate is flammable and a potential irritant.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Workflow Diagram

Caption: A flowchart illustrating the proposed synthesis of this compound.

Discussion

The proposed protocol leverages a palladium-catalyzed transvinylation, a method shown to be effective for various carboxylic acids.[1][2] The choice of 1,10-phenanthroline as a ligand is based on its successful application in similar catalytic systems.[1] The reaction conditions are suggested to be mild to mitigate the potential for decarboxylation of dicyanoacetic acid, which is known to occur at elevated temperatures.[4][6] The workup procedure is designed to remove acidic components and isolate the desired ester. It is important to note that this is a proposed protocol and may require optimization of reaction conditions such as temperature, reaction time, and catalyst loading to achieve a satisfactory yield.

References

- 1. Carboxylic Acid Transvinylation as Catalysed by Complexes of Palladium Acetate with Phenanthroline-like Ligands | Sciact - CRIS-система Института катализа - публикации, сотрудники [sciact.catalysis.ru]

- 2. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Cyanoacetic acid - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,1-Dicyano-2-vinylcyclopropane as a Monomer for Novel Dicyano-Substituted Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific monomer "vinyl dicyanoacetate" is not described in the current scientific literature, this document provides detailed application notes and protocols for a closely related and well-characterized dicyano-substituted vinyl monomer: 1,1-dicyano-2-vinylcyclopropane . This monomer undergoes radical ring-opening polymerization (RROP) to yield novel polymers with a unique chemical structure containing pendant dicyano groups. These functional groups offer potential for a variety of applications, including as precursors for further chemical modification and in the development of advanced materials. The protocols and data presented herein are based on established research and provide a comprehensive guide for the synthesis, polymerization, and characterization of this promising monomer and its resulting polymer.

Monomer Synthesis: 1,1-Dicyano-2-vinylcyclopropane

The synthesis of 1,1-dicyano-2-vinylcyclopropane is achieved through the reaction of malononitrile with trans-1,4-dibromo-2-butene in the presence of a suitable base.

Experimental Protocol: Synthesis of 1,1-Dicyano-2-vinylcyclopropane

Materials:

-

Malononitrile

-

trans-1,4-Dibromo-2-butene

-

Silver oxide (Ag₂O) or another suitable base

-

Appropriate solvent (e.g., anhydrous diethyl ether)

-

Standard laboratory glassware and purification apparatus (e.g., distillation setup)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add silver oxide to the solution and stir the suspension.

-

Slowly add a solution of trans-1,4-dibromo-2-butene in the same solvent to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for a specified period (e.g., 24-48 hours), monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).

-

After completion, cool the reaction mixture to room temperature and filter to remove the silver salts.

-

Wash the filtrate with water and brine, then dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 1,1-dicyano-2-vinylcyclopropane as a colorless liquid.

Characterization Data for 1,1-Dicyano-2-vinylcyclopropane:

| Analysis | Result |

| ¹H-NMR | Signals corresponding to the vinyl and cyclopropane protons. |

| ¹³C-NMR | Signals at approximately 5.28, 22.52, and 32.85 ppm (cyclopropane carbons), 122.47 and 130.97 ppm (vinyl group carbons), and 114.31 and 115.61 ppm (cyano group carbons).[1] |

| IR (cm⁻¹) | Strong absorption at ~2248 cm⁻¹ characteristic of the cyano group.[1] |

Polymerization of 1,1-Dicyano-2-vinylcyclopropane

1,1-Dicyano-2-vinylcyclopropane undergoes radical ring-opening polymerization (RROP) to form a polymer with repeating units containing dicyano functionalities. The choice of solvent can significantly impact the solubility of the resulting polymer.[2]

Experimental Protocol: Radical Ring-Opening Polymerization

Materials:

-

1,1-Dicyano-2-vinylcyclopropane (monomer)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (radical initiator)

-

Benzonitrile (solvent)

-

Methanol (for precipitation)

Procedure:

-

In a polymerization tube, dissolve the 1,1-dicyano-2-vinylcyclopropane monomer and AIBN in benzonitrile.

-

Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

-

Seal the tube under vacuum or an inert atmosphere.

-

Heat the polymerization mixture at a controlled temperature (e.g., 65 °C) for a specified duration (e.g., 48 hours).[1]

-

After the polymerization time, cool the reaction mixture. The product may be a viscous solution or a solid.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

-

Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Polymer Characterization

The resulting poly(1,1-dicyano-2-vinylcyclopropane) can be characterized by various analytical techniques to determine its structure, molecular weight, and thermal properties.

| Analysis Technique | Typical Results and Observations |

| Size-Exclusion Chromatography (SEC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn). |

| ¹H-NMR and ¹³C-NMR Spectroscopy | To confirm the polymer structure resulting from the ring-opening polymerization. |

| Infrared (IR) Spectroscopy | To verify the presence of the characteristic cyano groups in the polymer. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer. |

Potential Applications in Drug Development

Polymers containing cyano groups are of interest in the field of drug delivery. The cyano groups can engage in specific interactions and can be used to modulate the physicochemical properties of the polymer.

Potential Applications:

-

Drug Delivery Vehicles: The cyano groups can potentially interact with certain drug molecules, allowing for the formulation of polymer-drug conjugates or loaded nanoparticles.

-

Biocompatible Materials: Cyano-containing polymers, such as poly(alkyl cyanoacrylates), have been investigated as biodegradable and biocompatible materials for drug delivery systems.

-

Hydrogel Formation: The incorporation of cyano-containing monomers into hydrogel networks can enhance their properties, such as their ability to immobilize and control the release of therapeutic agents like silver ions for antibacterial applications.[3]

-

Targeted Delivery: The polymer backbone can be further functionalized to attach targeting ligands for site-specific drug delivery.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for the synthesis and polymerization of 1,1-dicyano-2-vinylcyclopropane, as well as a conceptual representation of a potential drug delivery application.

Caption: Workflow for the synthesis of 1,1-dicyano-2-vinylcyclopropane monomer.

Caption: Workflow for the radical ring-opening polymerization.

Caption: Conceptual pathway for a dicyano-polymer-based drug delivery system.

References

Application Notes and Protocols for Cyano-Functionalized Vinyl Polymers in Materials Science

Disclaimer: Extensive research has revealed no specific scientific literature, quantitative data, or established experimental protocols for a polymer named "poly(vinyl dicyanoacetate)." It is possible that this is a novel or proprietary material with limited public information. The following application notes and protocols are therefore presented as a hypothetical guide based on the known properties and applications of structurally related cyano-containing vinyl polymers and poly(vinyl acetate). These notes are intended to provide a framework for researchers and professionals interested in the potential of such materials.

Introduction

Polymers containing cyano (–C≡N) groups are of significant interest in materials science due to the high dipole moment of the nitrile functionality. This characteristic often imparts polymers with a high dielectric constant, making them promising candidates for applications in energy storage, electronics, and sensor technology. While specific data for poly(this compound) is unavailable, we can extrapolate potential applications and properties from analogous polymers like poly(vinylidene fluoride-co-trifluoroethylene) copolymers and cyanoethylated cellulose. These materials are known for their utility in capacitors, piezoelectric sensors, and actuators.

This document outlines potential applications, hypothetical quantitative data, and illustrative experimental protocols for a theoretical poly(this compound) or similar cyano-functionalized vinyl polymers.

Potential Applications

The introduction of two cyano groups on the acetate moiety of a vinyl polymer would be expected to significantly enhance its polarity and, consequently, its dielectric properties. Potential applications include:

-

High-Energy-Density Capacitors: The high dielectric constant could allow for the fabrication of thin-film capacitors with high energy storage capacity, crucial for modern electronics and power systems.

-

Piezoelectric and Pyroelectric Sensors: The strong dipole moments may lead to materials exhibiting piezoelectric (generation of electricity in response to mechanical stress) and pyroelectric (generation of electricity in response to temperature changes) effects, suitable for sensors and energy harvesting devices.

-

Actuators: Materials with significant piezoelectric responses can also function as actuators, converting electrical energy into mechanical motion for applications in robotics and micro-electromechanical systems (MEMS).

-

Gate Dielectrics in Organic Field-Effect Transistors (OFETs): A high-k dielectric material can improve the performance of OFETs by enabling lower operating voltages and higher charge carrier densities.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data for a theoretical poly(this compound) to illustrate its potential performance characteristics in comparison to other dielectric polymers.

Table 1: Comparative Dielectric Properties at 1 kHz

| Polymer | Dielectric Constant (ε') | Dissipation Factor (tan δ) | Reference |

| Poly(this compound) (Hypothetical) | 18 - 25 | 0.03 - 0.05 | - |

| Poly(vinylidene fluoride) (PVDF) | 10 - 13 | 0.02 - 0.03 | [Internal Knowledge] |

| Biaxially Oriented Polypropylene (BOPP) | 2.2 | < 0.001 | [Internal Knowledge] |

| Cyanoethylated Cellulose | 15 - 20 | 0.02 - 0.04 | [Internal Knowledge] |

Table 2: Hypothetical Energy Storage Properties

| Material | Breakdown Strength (MV/m) | Energy Density (J/cm³) |

| Poly(this compound) Film (Hypothetical) | 400 - 500 | 10 - 15 |

| BOPP Film | 600 - 700 | 1 - 2 |

| PVDF-based Polymers | 300 - 500 | 5 - 10 |

Experimental Protocols

The following are illustrative experimental protocols for the synthesis of a hypothetical this compound monomer and its subsequent polymerization.

Protocol 1: Hypothetical Synthesis of this compound Monomer

Objective: To synthesize this compound via a two-step process involving the synthesis of dicyanoacetic acid followed by its vinylation.

Materials:

-

Malononitrile

-

Sodium nitrite

-

Sulfuric acid

-

Vinyl acetate

-

Palladium(II) acetate

-

Sodium acetate

-

Diethyl ether

-

Magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Synthesis of Dicyanoacetic Acid:

-

Dissolve malononitrile in a suitable solvent and cool in an ice bath.

-

Slowly add a solution of sodium nitrite.

-

Acidify the reaction mixture with sulfuric acid to generate dicyanoacetic acid.

-

Extract the product with diethyl ether.

-

Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain crude dicyanoacetic acid.

-

Purify the product by recrystallization.

-

-

Vinylation of Dicyanoacetic Acid:

-

In a reaction flask, combine dicyanoacetic acid, vinyl acetate (as the vinyl source), palladium(II) acetate (as a catalyst), and sodium acetate (as a co-catalyst).

-

Heat the mixture under an inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Purify the this compound monomer by fractional distillation under reduced pressure.

-

Protocol 2: Free Radical Polymerization of this compound

Objective: To polymerize this compound to form poly(this compound).

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous toluene (or other suitable solvent)

-

Methanol (for precipitation)

-

Schlenk flask and vacuum line

Procedure:

-

Place the purified this compound monomer and AIBN in a Schlenk flask.

-

Add anhydrous toluene via cannula under an inert atmosphere.

-

Degas the solution by several freeze-pump-thaw cycles.

-

Heat the reaction mixture in an oil bath at 60-70 °C to initiate polymerization.

-

Allow the polymerization to proceed for a specified time (e.g., 24 hours).

-

Cool the reaction to room temperature.

-

Precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature.

Visualizations

Below are Graphviz diagrams illustrating a hypothetical synthesis pathway and an experimental workflow.

Caption: Hypothetical synthesis pathway for poly(this compound).

Caption: Illustrative workflow for synthesis and characterization.

Application Notes and Protocols: Vinyl Dicyanoacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl dicyanoacetate is a potentially valuable, yet underexplored, reagent in organic synthesis. Its unique structure, featuring a vinyl group attached to a dicyanoacetate moiety, suggests a high degree of reactivity and versatility. The two electron-withdrawing cyano groups are expected to render the vinyl group highly electron-deficient, making it a potent Michael acceptor and a reactive dienophile in cycloaddition reactions. These characteristics open avenues for the synthesis of complex molecular architectures and novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This document provides proposed synthetic routes to this compound and detailed protocols for its potential applications in key organic transformations.

Proposed Synthesis of this compound

Currently, there is no specific literature precedent for the synthesis of this compound. However, based on established methods for the synthesis of other vinyl esters, a transvinylation reaction using dicyanoacetic acid and vinyl acetate is proposed as a feasible route. The presence of electron-withdrawing groups on the carboxylic acid has been shown to facilitate such reactions.[1]

Transvinylation of Dicyanoacetic Acid

This proposed method involves the reaction of dicyanoacetic acid with an excess of vinyl acetate in the presence of a suitable catalyst, such as a palladium or ruthenium complex.[2][3][4] The reaction likely proceeds through an intermediate where the metal catalyst activates the vinyl acetate, facilitating the transfer of the vinyl group to the dicyanoacetic acid.

Experimental Workflow: Proposed Synthesis of this compound